molecular formula C14H15N5O4 B1489649 2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide CAS No. 339103-83-2

2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide

Cat. No.: B1489649
CAS No.: 339103-83-2
M. Wt: 317.3 g/mol
InChI Key: XMAAIMZLHFGTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide typically involves a multi-step process. The synthetic route often starts with the preparation of the acrylamide backbone, followed by the introduction of the cyano and dimethylamino groups. The final step involves the addition of the 4-nitrobenzyl group through an oxime formation reaction. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-cyano-3-(dimethylamino)-N-[(4-nitrophenyl)methoxyiminomethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4/c1-18(2)8-12(7-15)14(20)16-10-17-23-9-11-3-5-13(6-4-11)19(21)22/h3-6,8,10H,9H2,1-2H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAAIMZLHFGTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC=NOCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201129087
Record name 2-Cyano-3-(dimethylamino)-N-[[[(4-nitrophenyl)methoxy]amino]methylene]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339103-83-2
Record name 2-Cyano-3-(dimethylamino)-N-[[[(4-nitrophenyl)methoxy]amino]methylene]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339103-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-3-(dimethylamino)-N-[[[(4-nitrophenyl)methoxy]amino]methylene]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide
Reactant of Route 2
Reactant of Route 2
2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide
Reactant of Route 3
Reactant of Route 3
2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide
Reactant of Route 4
Reactant of Route 4
2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide
Reactant of Route 5
Reactant of Route 5
2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide
Reactant of Route 6
Reactant of Route 6
2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.